molecular formula C7H12N2O2 B14651659 3-(Morpholin-4-yl)prop-2-enamide CAS No. 53058-82-5

3-(Morpholin-4-yl)prop-2-enamide

Cat. No.: B14651659
CAS No.: 53058-82-5
M. Wt: 156.18 g/mol
InChI Key: PDNCMIBQKSOALS-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)prop-2-enamide is a chemical compound that features a morpholine ring attached to a prop-2-enamide group The morpholine ring is a six-membered heterocyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)prop-2-enamide typically involves the reaction of morpholine with an appropriate acrylamide derivative. One common method is the Michael addition of morpholine to acrylamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the addition reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-(Morpholin-4-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it can act as an irreversible tyrosine-kinase inhibitor, affecting enzymes like HER-2, EGFR, and ErbB-4 . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Morpholin-4-yl)prop-2-enamide is unique due to its specific structural features, such as the presence of both a morpholine ring and a prop-2-enamide group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

53058-82-5

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3-morpholin-4-ylprop-2-enamide

InChI

InChI=1S/C7H12N2O2/c8-7(10)1-2-9-3-5-11-6-4-9/h1-2H,3-6H2,(H2,8,10)

InChI Key

PDNCMIBQKSOALS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C=CC(=O)N

Origin of Product

United States

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